Benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)-, 1,1-dimethyl-2-propenyl ester
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Overview
Description
Benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)-, 1,1-dimethyl-2-propenyl ester is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzoic acid core substituted with a chloro group, a furanyl thioxomethyl amino group, and a dimethyl propenyl ester group. Its intricate structure allows it to participate in various chemical reactions and makes it valuable in different scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)-, 1,1-dimethyl-2-propenyl ester typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the benzoic acid derivative: This step involves the chlorination of benzoic acid to introduce the chloro group at the 2-position.
Introduction of the furanyl thioxomethyl amino group: This can be achieved through a series of reactions, including the formation of a furanyl intermediate, followed by thioxomethylation and amination.
Esterification: The final step involves esterification with 1,1-dimethyl-2-propenyl alcohol under acidic or basic conditions to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)-, 1,1-dimethyl-2-propenyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)-, 1,1-dimethyl-2-propenyl ester has several applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)-, 1,1-dimethyl-2-propenyl ester exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor binding: It may bind to specific receptors, modulating cellular responses.
Signal transduction: The compound can influence signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid derivatives: Compounds with similar benzoic acid cores but different substituents.
Furanyl compounds: Molecules containing the furanyl group with different functional groups.
Thioxomethyl amino compounds: Compounds with thioxomethyl amino groups attached to various cores.
Uniqueness
Benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)-, 1,1-dimethyl-2-propenyl ester is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
178870-43-4 |
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Molecular Formula |
C18H18ClNO3S |
Molecular Weight |
363.9 g/mol |
IUPAC Name |
2-methylbut-3-en-2-yl 2-chloro-5-[(2-methylfuran-3-carbothioyl)amino]benzoate |
InChI |
InChI=1S/C18H18ClNO3S/c1-5-18(3,4)23-17(21)14-10-12(6-7-15(14)19)20-16(24)13-8-9-22-11(13)2/h5-10H,1H2,2-4H3,(H,20,24) |
InChI Key |
MVMUALXEHIIBGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CO1)C(=S)NC2=CC(=C(C=C2)Cl)C(=O)OC(C)(C)C=C |
Origin of Product |
United States |
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